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Compound of Interest

Compound Name: 2,5-Diaminobenzonitrile

Cat. No.: B076791 Get Quote

This guide provides a comprehensive overview of the expected spectroscopic data for 2,5-
Diaminobenzonitrile, catering to researchers, scientists, and professionals in drug

development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for

acquiring such data, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
While a complete set of experimentally-derived spectra for 2,5-Diaminobenzonitrile is not

readily available in publicly accessible databases, the following tables summarize the predicted

spectroscopic data based on the compound's structure and known spectroscopic principles.

These tables provide a valuable reference for the identification and characterization of 2,5-
Diaminobenzonitrile.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,5-Diaminobenzonitrile
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.8 - 7.0
Doublet of Doublets

(dd)

ortho: ~8-9, meta: ~2-

3

H-4 ~6.6 - 6.8 Doublet (d) ortho: ~8-9

H-6 ~7.1 - 7.3 Doublet (d) meta: ~2-3

-NH₂ (C2) ~4.0 - 5.0 Broad Singlet -

-NH₂ (C5) ~3.5 - 4.5 Broad Singlet -

Note: Chemical shifts are referenced to a standard internal solvent signal. The amino proton

signals are broad and their chemical shift can vary significantly with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,5-Diaminobenzonitrile

Carbon Predicted Chemical Shift (δ, ppm)

C1 (-CN) ~118 - 122

C2 (-NH₂) ~145 - 150

C3 ~115 - 120

C4 ~110 - 115

C5 (-NH₂) ~140 - 145

C6 ~120 - 125

-CN ~117 - 120

Note: Aromatic carbons typically appear in the 120-170 ppm range. The presence of amino

groups causes a significant upfield shift for the carbons they are attached to.

Table 3: Predicted IR Absorption Bands for 2,5-Diaminobenzonitrile
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amino) 3400 - 3200 Medium-Strong, Doublet

C-H Stretch (Aromatic) 3100 - 3000 Medium

C≡N Stretch (Nitrile) 2260 - 2210 Medium-Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium, Multiple Bands

N-H Bend (Amino) 1650 - 1580 Medium

C-N Stretch (Aromatic Amine) 1335 - 1250 Strong

Table 4: Predicted UV-Vis Absorption Data for 2,5-Diaminobenzonitrile

Solvent Predicted λmax (nm)

Ethanol/Methanol ~250-260 and ~320-340

Note: The presence of two amino groups and a nitrile group on the benzene ring is expected to

result in multiple absorption bands in the UV region.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a solid

organic compound like 2,5-Diaminobenzonitrile.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-20 mg of 2,5-Diaminobenzonitrile for ¹H NMR and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.
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Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a

clean 5 mm NMR tube to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse

sequence, relaxation delay).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to

the molecular structure.

2.2 Infrared (IR) Spectroscopy

Thin Solid Film Method:
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Dissolve a small amount of 2,5-Diaminobenzonitrile in a volatile solvent (e.g., acetone or

methylene chloride).

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum.

Potassium Bromide (KBr) Pellet Method:

Thoroughly grind 1-2 mg of 2,5-Diaminobenzonitrile with approximately 100-200 mg of

dry KBr powder using an agate mortar and pestle.

Place the ground mixture into a pellet press.

Apply high pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum.

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

Prepare a stock solution of 2,5-Diaminobenzonitrile of a known concentration in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile).

From the stock solution, prepare a series of dilutions to find a concentration that gives an

absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to

1.0).

Data Acquisition:

Use a UV-Vis spectrophotometer.
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Fill a clean quartz cuvette with the pure solvent to be used as a blank.

Record a baseline spectrum with the blank cuvette.

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Place the sample cuvette in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the

molar absorptivity (ε) or the concentration of an unknown sample by creating a calibration

curve.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Diaminobenzonitrile: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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